7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-amino-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O/c1-5-7-6(2-3-14(10)8(7)16)15-9(13-5)11-4-12-15/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLICMSLNRZQMAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 7-amino-5-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves:
- Starting materials : 3,5-diamino-1,2,4-triazole or related amino-triazole derivatives.
- Key reagents : Substituted 1,3-dicarbonyl compounds such as 1-aryl-1,3-butanediones or acetylacetone.
- Reaction type : Cyclocondensation leading to the formation of the fused triazolopyrimidine ring system.
- Conditions : Often reflux in ethanol or other suitable solvents, sometimes catalyzed by acids or bases.
This approach exploits the nucleophilicity of the amino groups on the triazole ring and the electrophilicity of diketones to form the fused heterocycle in a regioselective manner.
One-Step Regioselective Cyclocondensation
A prominent method for synthesizing related triazolopyrimidine derivatives, which can be adapted for the target compound, is the one-step regioselective synthesis described by Alqahtani et al. (2017). This method involves:
- Reacting 3,5-diamino-1,2,4-triazole with 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones .
- The reaction proceeds under mild conditions, yielding regioselective products with high efficiency.
- Regioselectivity and yield depend on the substituents on the diketone and the nature of the triazole derivative.
- When ethyl 5-amino-1,2,4-triazole-3-carboxylate is used, the yield and regioselectivity decrease, indicating the importance of the amino-triazole structure for optimal synthesis.
This method is advantageous for preparing biologically active triazolopyrimidine derivatives due to its simplicity and efficiency.
Cyclocondensation Using Aminoester and Imidoyl Chloride Under Microwave Irradiation
A more advanced synthetic approach involves microwave-assisted cyclocondensation reactions:
- Aminoesters derived from 5-amino-1,2,3-triazole-4-carboxylates are reacted with imidoyl chlorides.
- The reaction is catalyzed by Lewis acids and carried out under microwave irradiation at elevated temperatures (~170 °C).
- This method yields triaryl-substituted triazolo-pyrimidinones efficiently within a short time frame (around 1 hour microwave irradiation followed by heating).
- Microwave-assisted synthesis enhances reaction rates and yields compared to conventional heating.
Multicomponent One-Pot Reactions
Related fused triazolo heterocycles have been synthesized via multicomponent reactions involving:
- Amino-triazole derivatives reacting with acetylacetone, aromatic aldehydes, and phenacyl bromides.
- The process occurs in ethanol under reflux with catalytic acid, forming intermediates that cyclize to the final heterocyclic structures.
- This approach allows structural diversity by varying aldehydes and phenacyl bromides, useful for tuning biological activity.
- Although this method was applied to thiadiazine derivatives, the underlying principles are applicable to the preparation of triazolopyrimidinones.
High-Temperature Cyclocondensation and Thermal Cyclization
For some triazolopyrimidine derivatives:
- High-temperature cyclocondensation (200–210 °C) of 5-amino-1,2,3-triazole derivatives with ammonium chloride or primary amines yields aminoamides.
- These intermediates undergo further cyclization upon prolonged heating with triethyl orthoformate or amidines.
- This thermal approach is effective for preparing 6-functionalized triazolo[4,5-d]pyrimidin-7-ones and related compounds, offering a route to functionalized derivatives.
Summary Table of Preparation Methods
| Method Type | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| One-step regioselective cyclocondensation | 3,5-diamino-1,2,4-triazole + 1-aryl-1,3-butanediones | Mild reflux in ethanol | High regioselectivity and yield | Sensitive to substituents on triazole |
| Microwave-assisted cyclocondensation | Aminoester + imidoyl chloride + Lewis acid | Microwave irradiation (170 °C, 1 h) | Fast reaction, high yield | Requires microwave equipment |
| Multicomponent one-pot reaction | Amino-triazole + acetylacetone + aldehydes + phenacyl bromides | Reflux in ethanol with acid catalyst | Structural diversity, one-pot | Limited to specific substituents |
| High-temperature thermal cyclization | 5-Amino-1,2,3-triazole derivatives + NH4Cl or amines | 200–210 °C, prolonged heating | Functionalized derivatives | High temperature, longer reaction time |
Research Findings and Notes
- The regioselectivity in the cyclocondensation reactions is crucial for obtaining the desired triazolopyrimidine isomer; the choice of starting materials and reaction conditions directly influences this outcome.
- Microwave-assisted synthesis offers a greener and more efficient alternative to classical heating, reducing reaction times and improving yields.
- Multicomponent reactions provide a versatile platform for rapid generation of compound libraries based on the triazolopyrimidine scaffold, facilitating biological screening.
- High-temperature cyclocondensation methods allow access to functionalized derivatives but require careful control of reaction parameters to avoid decomposition.
- The compound 7-amino-5-methylpyrido[3,4-e]triazolo[1,5-a]pyrimidin-6(7H)-one has a molecular weight of 216.2 g/mol and formula C9H8N6O, indicating the incorporation of amino, methyl, and oxygen functionalities critical for biological activity.
Chemical Reactions Analysis
Types of Reactions
7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl or MnO_2_ to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH_4_ or LiAlH_4_.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc), MnO_2_, PIFA, I_2_/KI
Reduction: NaBH_4_, LiAlH_4_
Substitution: Various nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. A series of derivatives based on this structure have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. For instance, one study reported that specific derivatives exhibited low nanomolar antiproliferative activity against HeLa cells with an IC50 value of 60 nM .
Table 1: Antitumor Activity of Derivatives
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Compound 6 | 60 | HeLa |
| Compound 7 | 100 | MCF-7 |
| Compound 8 | 200 | A549 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A study focusing on the synthesis of triazolopyrimidine derivatives found that modifications at specific positions enhanced their activity against various bacterial strains. The structure-activity relationship (SAR) indicated that electron-withdrawing groups at the 2-position significantly improved antimicrobial efficacy .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | P. aeruginosa | 64 µg/mL |
Case Study 1: Antitumor Efficacy
In a study published in Nature Communications, researchers synthesized a series of triazolopyrimidine derivatives based on the core structure of 7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. The lead compound demonstrated superior efficacy against multiple cancer cell lines and was further tested in vivo with promising tumor reduction results .
Case Study 2: Antimicrobial Screening
A comprehensive screening of various derivatives against clinical isolates revealed that specific substitutions led to enhanced antibacterial activity. The study concluded that compounds with halogenated groups at the para position on the phenyl ring were particularly effective against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) .
Mechanism of Action
The mechanism of action of 7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives
Key Findings:
Alkoxy groups (Compounds 3a–3i) improve solubility, critical for oral bioavailability .
Synthetic Flexibility :
- Ionic liquids (BMIM-PF6) enable efficient synthesis of hexyl and cyclopropyl derivatives (Compounds 19, 32) .
- Multi-component reactions (e.g., Biginelli-like) allow diverse functionalization, such as carboxamide introduction (Compound 5a) .
Electrochemical and Structural Insights: Morpholinomethyl and piperidinomethyl side chains (S2-TP, S3-TP) exhibit distinct redox profiles, suggesting variable metabolic stability . Thieno-fused systems () demonstrate unique spectral properties (N-H, C=O, C=N) correlating with enhanced binding in biological targets .
Yield and Efficiency :
- Amine-substituted derivatives () achieve 50–90% yields under mild conditions, highlighting scalable synthesis routes .
Biological Activity
7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on various research studies.
- Molecular Formula : C₉H₈N₆O
- Molecular Weight : 216.2 g/mol
- CAS Number : 1211268-44-8
- MDL Number : MFCD15203750
Synthesis
The synthesis of this compound involves multi-step reactions starting from pyridine derivatives. The process typically includes condensation reactions and purification steps to yield the final product with high purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Micrococcus luteus | Selective action observed |
| Candida spp. | Antifungal activity noted |
These results suggest that the compound can serve as a potential lead for developing new antimicrobial agents.
The mechanism of action appears to involve the inhibition of key bacterial enzymes such as MurD and DNA gyrase. Molecular docking studies have shown that this compound forms stable interactions within the active sites of these enzymes:
- Binding Energy : Comparable to known inhibitors like ciprofloxacin.
- Key Interactions : Formation of hydrogen bonds and Pi-Pi stacking interactions with amino acids at the binding site.
Neuroprotective Properties
Emerging studies suggest that compounds similar to this compound may exhibit neuroprotective effects by inhibiting CK1δ (casein kinase 1 delta), which is implicated in neurodegenerative diseases:
| Compound | IC50 (µM) |
|---|---|
| Compound A | 2.08 |
| Compound B | 29.1 |
These findings indicate potential applications in treating conditions like Alzheimer's and Parkinson's disease.
Case Studies
Several case studies have demonstrated the efficacy of this compound in vitro:
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against resistant strains of bacteria.
- Neuroprotection : In neuronal cell models subjected to oxidative stress, the compound exhibited protective effects by reducing cell death and promoting survival pathways.
Q & A
Basic: What are the standard synthetic protocols for preparing 7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?
Answer:
The synthesis typically involves cyclization and condensation steps. A common method includes refluxing equimolar amounts of precursor compounds (e.g., substituted pyrimidines) with hydrazine hydrate in ethanol for 6 hours, followed by filtration, washing, and recrystallization . Alternative protocols use catalysts like TMDP (trimethylenedipiperidine) in ethanol/water mixtures under reflux, achieving moderate yields (50-70%) . Key parameters include solvent selection, catalyst efficiency, and reaction time.
Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Answer:
Optimization strategies include:
- Catalyst Screening : TMDP offers higher efficiency compared to piperidine but requires careful handling due to toxicity .
- Solvent-Free Microwave-Assisted Synthesis : Reduces reaction time (e.g., 15–120 minutes) and improves yield (up to 70%) by enhancing thermal homogeneity .
- Purification Techniques : Gradient recrystallization (e.g., ethanol/water mixtures) and silica gel chromatography resolve impurities, as validated by NMR and TLC monitoring .
Basic: What spectroscopic methods are used to characterize this compound?
Answer:
- 1H/13C NMR : Assigns proton and carbon environments, confirming ring fusion and substituent positions (e.g., methyl groups at δ 2.5 ppm) .
- Melting Point Analysis : Verifies purity (e.g., 257–258°C for derivatives) .
- Microanalysis : Validates elemental composition (C, H, N) within ±0.4% of theoretical values .
Advanced: How can advanced hyphenated techniques (e.g., LC-MS/MS) address structural ambiguities in derivatives?
Answer:
LC-MS/MS combines separation with high-resolution mass detection to:
- Identify trace byproducts (e.g., oxidation products at m/z +16).
- Confirm regioselectivity in triazole ring formation using isotopic patterns .
- Quantify reaction intermediates in real-time for kinetic studies .
Basic: What biological activities have been reported for this compound?
Answer:
Preliminary studies indicate:
- Anticancer Potential : Apoptosis induction in tumor cell lines (IC₅₀ = 12–25 µM) via kinase inhibition .
- Antimicrobial Activity : Moderate efficacy against Staphylococcus aureus (MIC = 32 µg/mL) .
- Mechanistic Insights : Interactions with DNA topoisomerase II and β-tubulin proposed .
Advanced: How do structural modifications (e.g., substituent variations) influence bioactivity?
Answer:
- Methyl Group at Position 5 : Enhances lipophilicity, improving blood-brain barrier penetration .
- Amino Group at Position 7 : Critical for hydrogen bonding with target enzymes (e.g., kinase ATP-binding pockets) .
- Heterocycle Fusion : Pyrido-triazolo-pyrimidine core increases π-stacking with nucleic acids .
Basic: What safety precautions are required when handling hazardous reagents (e.g., TMDP) in synthesis?
Answer:
- Toxic Catalysts : Use TMDP in fume hoods with PPE (gloves, goggles) due to neurotoxicity .
- Waste Management : Segregate reaction residues for professional disposal to avoid environmental contamination .
- Substitution Strategies : Replace TMDP with biodegradable catalysts (e.g., SNPS-AT/SO₃H) where feasible .
Advanced: How can green chemistry principles be applied to scale up synthesis sustainably?
Answer:
- Microwave Reactors : Reduce energy use by 40% and solvent waste .
- Continuous Flow Systems : Enhance reproducibility and throughput for industrial translation .
- Biocatalysis : Explore enzyme-mediated cyclization to avoid heavy metal catalysts .
Basic: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
- Matrix Interference : Plasma proteins and lipids require solid-phase extraction (C18 columns) prior to HPLC .
- Detection Limits : UV-Vis (λ = 270 nm) offers sensitivity down to 0.1 µg/mL; LC-MS improves to 0.01 ng/mL .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Answer:
- QSAR Models : Correlate logP values (1.8–2.5) with oral bioavailability (~60%) .
- Docking Simulations : Identify binding poses in CYP450 isoforms to predict metabolic stability .
- MD Simulations : Assess membrane permeability using lipid bilayer models .
Basic: What are the key differences between solution-phase and molten-state synthesis?
Answer:
- Solution-Phase : Uses ethanol/water solvents, enabling easier purification but lower yields (50–60%) .
- Molten-State : Eliminates solvents, achieving higher yields (70–75%) but requiring precise temperature control .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
